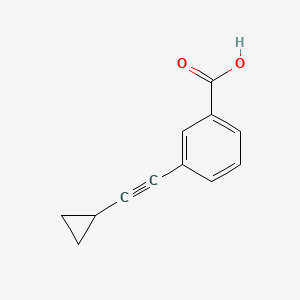

3-(Cyclopropylethynyl)benzoic acid

Description

Contextualization within Advanced Organic Synthesis Paradigms

In the realm of advanced organic synthesis, the value of a compound is often measured by its utility as a versatile scaffold. 3-(Cyclopropylethynyl)benzoic acid serves as a prime example of such a scaffold. Its distinct functional groups—the carboxylic acid, the cyclopropyl (B3062369) ring, and the ethynyl (B1212043) linker—can be selectively manipulated and elaborated upon, allowing for the construction of more intricate molecules.

Research into compounds with similar structural motifs, such as 3-(Cyclopropylethynyl)benzisothiazole 1,1-Dioxide, highlights the utility of the cyclopropylethynylphenyl core in academic and synthetic endeavors. tennessee.edu The synthesis of such molecules underscores the role of precursors like this compound in building molecular complexity. This positions the compound as a key player in synthetic strategies aimed at creating novel chemical entities with potential applications in materials science and medicinal chemistry.

The compound is particularly relevant in the context of creating libraries of related structures for high-throughput screening. The ability to start with a common core like this compound and systematically modify its peripheral groups is a cornerstone of modern drug discovery and materials development.

Strategic Importance of Benzoic Acid, Cyclopropyl, and Ethynyl Motifs in Molecular Design

The significance of this compound is best understood by dissecting the contribution of its three primary structural components.

Benzoic Acid Moiety: Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and the pharmaceutical industry. The carboxylic acid group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, participate in salt formation, and be readily converted into other functional groups like esters, amides, and acid chlorides. This versatility is crucial for tuning the physicochemical properties of a molecule, such as solubility and bioavailability. Furthermore, the aromatic ring of benzoic acid provides a rigid scaffold that can be substituted to orient other functional groups in a precise three-dimensional arrangement. Aromatic carboxylic acids are also studied for their own inherent biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai

Cyclopropyl Group: The cyclopropyl group is a highly sought-after motif in medicinal chemistry. As a "bioisostere" of other common groups, it can introduce conformational rigidity to a molecule without significantly increasing its size. This strained, three-membered ring can favorably impact a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity. Its unique electronic properties can also influence the reactivity of adjacent functional groups.

Ethynyl Group: The ethynyl (alkyne) linker provides a linear and rigid connection between the cyclopropyl and phenyl groups. This rigidity is often exploited in rational drug design to control the spatial relationship between different parts of a molecule, which can be critical for effective binding to a receptor. The alkyne functionality is also highly versatile in synthesis, readily participating in a variety of powerful coupling reactions (such as the Sonogashira coupling) and click chemistry reactions, allowing for its efficient conversion into more complex structures, including heterocycles.

The combination of these three motifs in a single molecule results in a building block with a rich and diverse chemical reactivity, making it a valuable asset for synthetic chemists.

Overview of Current Research Trajectories Involving Substituted Aromatic Carboxylic Acids

Research involving substituted aromatic carboxylic acids is a vibrant and rapidly evolving field. One major trajectory is their use as key intermediates in the synthesis of potent and selective modulators of biological targets. For instance, the synthesis of antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which are under investigation for treating neurological and psychiatric disorders, often involves phenylethynyl building blocks. nih.gov While not explicitly starting from this compound, these syntheses highlight the strategic importance of related substituted benzoic acids in constructing complex ligands for G-protein coupled receptors. nih.gov

Another significant area of research is the development of novel catalytic methods that utilize aromatic carboxylic acids. Recent studies have explored their use as metal-free photocatalysts for challenging chemical transformations. Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids, enabling new types of cross-coupling reactions. epa.gov

The investigation into the structure-activity relationships of substituted benzoic acids continues to be a major focus. By systematically altering the substituents on the aromatic ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its biological activity or material properties. This approach is fundamental to the development of new pharmaceuticals, agrochemicals, and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyclopropylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)11-3-1-2-10(8-11)7-6-9-4-5-9/h1-3,8-9H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUVNXHBJXGVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropylethynyl Benzoic Acid

Convergent Synthetic Pathways to 3-(Cyclopropylethynyl)benzoic Acid

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. This approach is often efficient for complex molecules as it allows for the parallel construction of different parts of the structure.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. hilarispublisher.comhilarispublisher.com It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." hilarispublisher.comhilarispublisher.comnih.gov For this compound, two primary disconnections guide the synthetic strategy:

C(sp)-C(sp²) Bond Disconnection: The most logical disconnection is at the bond between the alkyne and the benzene (B151609) ring. This disconnection points to a cross-coupling reaction, specifically a Sonogashira coupling, as the key bond-forming step. This identifies two primary building blocks: a 3-functionalized benzoic acid derivative (such as 3-iodobenzoic acid) and cyclopropylacetylene (B33242).

C(sp)-C(sp³) Bond Disconnection: A second disconnection can be made at the bond between the ethynyl (B1212043) group and the cyclopropyl (B3062369) ring. This suggests starting with 3-ethynylbenzoic acid and introducing the cyclopropyl group.

The first disconnection strategy is generally more common and robust for this class of compounds.

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A["this compound"] -->|Disconnection 1: C(sp)-C(sp²)

(Sonogashira Coupling)| B{"3-Iodobenzoic Acid +

Cyclopropylacetylene"};

A -->|Disconnection 2: C(sp)-C(sp³)| C{"3-Ethynylbenzoic Acid +

Cyclopropyl Halide (or equivalent)"};

```*This flowchart illustrates the primary retrosynthetic disconnections for planning the synthesis of this compound.*

The formation of the carbon-carbon bond between the benzoic acid ring and the cyclopropylacetylene moiety is most effectively achieved through palladium-catalyzed cross-coupling reactions. wikipedia.orgThe Sonogashira coupling is the premier reaction for this purpose, involving the coupling of a terminal alkyne with an aryl halide.

nih.govresearchgate.net

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI. A base, commonly an amine like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

The general scheme for the Sonogashira coupling in this context is:

Starting Materials: 3-Iodobenzoic acid and Cyclopropylacetylene

Product: this compound

Below is a table summarizing typical conditions for this transformation.

Parameter Typical Reagents/Conditions Purpose Aryl Halide 3-Iodobenzoic acid or 3-Bromobenzoic acid Electrophilic partner in the coupling reaction. Iodides are generally more reactive than bromides. Alkyne Cyclopropylacetylene Nucleophilic partner in the coupling reaction. Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ Catalyzes the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Copper(I) Co-catalyst Copper(I) iodide (CuI) Facilitates the reaction by forming a copper acetylide intermediate, increasing the reaction rate. Base Triethylamine (NEt₃), Diisopropylamine (DIPA) Acts as a solvent and base to neutralize the HX produced and deprotonate the alkyne. Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Provides a medium for the reaction to occur. Anhydrous conditions are often preferred. Temperature Room Temperature to 80 °C Reaction rate is temperature-dependent; elevated temperatures can speed up the reaction but may lead to side products.

This interactive table outlines the key components and their roles in the Sonogashira cross-coupling reaction for synthesizing the target molecule.

In the convergent approach, the cyclopropyl moiety is introduced via the pre-synthesized building block, cyclopropylacetylene. The synthesis of cyclopropylacetylene itself can be achieved through several methods. A common laboratory-scale preparation involves the dehydrohalogenation of a suitable precursor, such as 1,2-dihalocyclopropane or 1-bromo-1-cyclopropylethylene, using a strong base. More modern approaches might involve catalytic transformations, though for this specific small building block, classical methods are often employed.

Divergent Synthetic Strategies from Precursor Compounds

Divergent synthesis begins with a common precursor that is elaborated into a variety of different compounds. rsc.orgThis strategy is useful for creating a library of related molecules for screening purposes.

This approach starts with a benzoic acid derivative that already contains some of the required structural features. nih.govnih.govpreprints.orgFor instance, one could begin with 3-bromobenzoic acid or 3-iodobenzoic acid. These commercially available starting materials can be subjected to a variety of cross-coupling reactions to introduce the cyclopropylethynyl group.

A key consideration in this strategy is the protection of the carboxylic acid group. The acidic proton of the carboxyl group can interfere with certain organometallic reagents used in coupling reactions. Therefore, it is often necessary to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid in the final step of the synthesis.

Synthetic Sequence Example:

Esterification: 3-Iodobenzoic acid is converted to Methyl 3-iodobenzoate.

Sonogashira Coupling: The resulting ester is coupled with cyclopropylacetylene.

Saponification: The methyl ester of the product is hydrolyzed using a base like sodium hydroxide, followed by acidic workup, to yield the final this compound.

This method allows for the synthesis of not only the target acid but also various ester derivatives which can be useful as intermediates or for biological evaluation.

nih.gov

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in the synthesis. nih.govacs.orgThis is a highly desirable strategy in medicinal chemistry for rapidly generating analogs of a lead compound.

For this compound, a hypothetical late-stage approach would involve the direct C-H alkynylation of a benzoic acid derivative. researchgate.netresearchgate.netWhile challenging due to the need for high regioselectivity, methods for the transition-metal-catalyzed C-H functionalization of arenes are an active area of research. nih.govresearchgate.netA sterically controlled C-H alkynylation could potentially be used to install the ethynyl group at the meta-position of a benzoic acid precursor. nih.govresearchgate.netThe reaction would likely be directed by steric factors rather than electronic ones to achieve the desired regioselectivity.

nih.gov

Another LSF strategy could involve starting with a precursor like 3-aminobenzoic acid. The amino group could be converted to an iodo group via the Sandmeyer reaction, followed by a Sonogashira coupling as described previously. This allows the core benzoic acid structure to be carried through many steps before the key ethynyl group is introduced.

Strategy Starting Material Key Transformation Advantage Convergent 3-Iodobenzoic acid + Cyclopropylacetylene Sonogashira Coupling High efficiency, modular. Divergent Methyl 3-iodobenzoate Sonogashira followed by Hydrolysis Allows for synthesis of various ester derivatives. Late-Stage Benzoic Acid Regioselective C-H Alkynylation Rapid access to analogs from a common core.

This interactive table compares the different synthetic strategies for preparing this compound.

Table of Mentioned Compounds

Compound Name This compound 2-(Cyclopropylethynyl)benzoic acid 3-Iodobenzoic acid 3-Bromobenzoic acid 3-Ethynylbenzoic acid 3-Aminobenzoic acid Cyclopropylacetylene Methyl 3-iodobenzoate Sodium hydroxide Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) Palladium(II) acetate (B1210297) (Pd(OAc)₂) Copper(I) iodide (CuI) Triethylamine (NEt₃) Diisopropylamine (DIPA) Tetrahydrofuran (THF) Dimethylformamide (DMF)

Novel Catalytic Systems in the Preparation of this compound

The synthesis of this compound is most prominently achieved through carbon-carbon bond-forming reactions, where the choice of catalyst is critical for yield, selectivity, and reaction conditions.

Transition Metal-Catalyzed Approaches

The Sonogashira cross-coupling reaction is the cornerstone of synthesizing aryl alkynes like this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne (cyclopropylacetylene) with an aryl halide (such as 3-iodobenzoic acid or 3-bromobenzoic acid) and is catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgyoutube.com

Modern advancements focus on creating more active and robust catalytic systems to improve efficiency and broaden the substrate scope. The key components of these systems are the palladium source, the ligand, the copper salt, and the base.

Palladium Catalysts and Ligands: The evolution of the Sonogashira reaction has led to the development of highly efficient palladium catalysts that can function at very low loadings. The choice of ligand coordinated to the palladium center is crucial, as it influences the catalyst's stability and reactivity. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands have shown great success in facilitating the key steps of the catalytic cycle—oxidative addition and reductive elimination. libretexts.org For instance, catalysts generated from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically hindered tri(tert-butyl)phosphine (P(t-Bu)₃) are commonly employed. libretexts.orgnih.gov

Copper-Free Systems: While traditional Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, concerns over the environmental impact of copper and the formation of undesirable side products (homo-coupling of the alkyne) have driven the development of copper-free methodologies. organic-chemistry.orglibretexts.org These systems rely on highly active palladium catalysts and often use specific bases or additives to enable the reaction to proceed efficiently without the copper co-catalyst.

Below is a table summarizing various transition metal catalytic systems applicable to the synthesis of this compound via Sonogashira coupling.

| Catalyst System Component | Example | Role in Reaction |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The primary catalyst that facilitates the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), P(t-Bu)₃, HandaPhos | Stabilizes the palladium center and modulates its reactivity and efficiency. |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne by forming a copper acetylide intermediate. youtube.com |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Cs₂CO₃ | Neutralizes the hydrogen halide byproduct and assists in deprotonating the alkyne. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Provides the medium for the reaction to occur. |

This table represents typical components used in Sonogashira reactions. Specific combinations and conditions may vary based on the exact substrates and desired outcomes.

Organocatalytic and Biocatalytic Considerations

While transition metal catalysis dominates the synthesis of this compound, research into alternative catalytic strategies using organocatalysts and biocatalysts is an area of growing interest, driven by the principles of green chemistry.

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic and expensive metals. researchgate.net While a direct, one-step organocatalytic synthesis of this compound is not yet established, conceptual approaches can be considered. For instance, novel organocatalytic methods for the synthesis of alkynes have been reported, such as the use of a highly reactive sulfenate anion catalyst to couple benzaldehyde (B42025) and benzyl (B1604629) chloride derivatives. acs.org The application of such methods to the specific framework of this compound remains a subject for future research. Organocatalysts are also widely used in the synthesis of complex cyclic compounds and could potentially be used to construct precursors. nih.gov

Biocatalytic Routes: Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high selectivity and under mild, environmentally friendly conditions. mdpi.com Direct enzymatic synthesis of the final target molecule is currently not described. However, biocatalysis offers powerful tools for producing key precursors.

Benzoic Acid Precursors: Enzymes such as nitrilases have been shown to efficiently hydrolyze benzonitrile (B105546) derivatives to their corresponding benzoic acids under gentle, aqueous conditions. google.com This could be a potential green route to a substituted benzoic acid starting material.

Cyclopropane (B1198618) Ring Formation: Engineered heme proteins have demonstrated the ability to catalyze the cyclopropanation of olefins to produce chiral cyclopropane derivatives with very high diastereoselectivity and enantioselectivity. nih.gov This highlights the potential for biocatalysis to create functionalized cyclopropane precursors.

| Catalytic Strategy | Potential Application in Synthesis | Advantages |

| Organocatalysis | Synthesis of alkyne or benzoic acid precursors. | Metal-free, often milder conditions, readily available catalysts. researchgate.net |

| Biocatalysis | Synthesis of benzoic acid from nitrile precursors (Nitrilase). | High selectivity, mild aqueous conditions, reduced waste, renewable catalysts. mdpi.comgoogle.com |

| Synthesis of functionalized cyclopropane precursors (Engineered Proteins). | Excellent stereocontrol, green reaction conditions. nih.gov |

This table outlines potential, rather than currently established, applications of these catalytic systems for the synthesis of this compound.

Sustainable and Green Chemistry Principles in Synthetic Route Design for this compound

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, aiming to minimize environmental impact and enhance safety and efficiency.

Key green chemistry strategies applicable to this synthesis include:

Catalysis over Stoichiometric Reagents: The use of catalytic methods, particularly the Sonogashira coupling, is inherently greener than stoichiometric reactions as it reduces waste. Developing catalysts with high turnover numbers allows for significantly lower catalyst loadings (ppm levels), minimizing residual metal contamination in the final product and reducing costs. organic-chemistry.org

Safer Solvents and Reaction Conditions: A major focus is replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. Recent advancements in Sonogashira couplings have demonstrated success using water or bio-derived solvents like dimethylisosorbide (DMI). organic-chemistry.orgresearchgate.net Furthermore, developing catalysts that are active at room temperature reduces the energy consumption of the process. libretexts.org

Atom Economy: Cross-coupling reactions generally have a higher atom economy than classical methods that may require the use of protecting groups, thus generating less waste.

Use of Renewable Feedstocks: A long-term sustainability goal is to source starting materials from renewable biomass instead of petroleum. Research into the conversion of lignin, a major component of plant biomass, into valuable aromatic platform chemicals like benzoic acid derivatives, presents a future possibility for a more sustainable supply chain. rsc.orgresearchgate.net

Process Intensification: The use of continuous flow chemistry is another green approach that can be applied. Flow reactors offer better control over reaction parameters, improved safety, and can be more easily scaled up compared to traditional batch processes. researchgate.net

| Green Chemistry Principle | Strategy for Synthesis of this compound | Environmental/Economic Benefit |

| Catalysis | Use of high-activity Pd catalysts at low (ppm) loadings. | Reduces metal waste, lowers cost, minimizes product contamination. organic-chemistry.org |

| Safer Solvents | Employing water or bio-derived solvents (e.g., DMI) for the coupling reaction. | Reduces use of toxic and volatile organic compounds (VOCs). organic-chemistry.orgrsc.org |

| Energy Efficiency | Designing catalysts that operate effectively at room temperature. | Lowers energy consumption and associated carbon footprint. |

| Renewable Feedstocks | Investigating routes to benzoic acid precursors from lignin. | Reduces reliance on finite petrochemical resources. rsc.org |

| Waste Prevention | Utilizing high atom-economy reactions like Sonogashira coupling. | Minimizes the generation of byproducts and waste streams. |

Mechanistic Investigations of Chemical Transformations Involving 3 Cyclopropylethynyl Benzoic Acid

Reactivity Profiling of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group capable of undergoing a variety of transformations.

Derivatization Pathways: Esterification, Amidation, and Anhydride Formation

Standard protocols for the derivatization of carboxylic acids are expected to be applicable to 3-(Cyclopropylethynyl)benzoic acid.

Esterification: Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, would likely yield the corresponding ester. Alternatively, reaction with a haloalkane in the presence of a base or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol would also be expected to produce the ester.

Amidation: The formation of amides would likely proceed through the activation of the carboxylic acid, for instance, by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation using coupling agents such as HATU or HOBt is also a probable synthetic route.

Anhydride Formation: Symmetrical anhydrides could likely be formed by the dehydration of two molecules of this compound, typically using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides could be prepared by reacting the carboxylate salt of the acid with an acyl halide.

A summary of these expected derivatization pathways is presented in Table 1.

| Derivative | Reagents | Expected Product |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 3-(Cyclopropylethynyl)benzoate ester |

| Amide | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂ or R₂NH) | N-substituted-3-(cyclopropylethynyl)benzamide |

| Anhydride | Dehydrating Agent (e.g., P₂O₅) | 3-(Cyclopropylethynyl)benzoic anhydride |

Decarboxylation Mechanisms and Resulting Species

Decarboxylation of benzoic acid and its derivatives is typically challenging and requires harsh conditions. The direct decarboxylation of this compound to form cyclopropylethynylbenzene would likely require high temperatures and potentially a catalyst, such as copper salts. The mechanism would involve the loss of carbon dioxide and the formation of an aryl anion intermediate, which is then protonated.

Transformations and Reactivity of the Ethynyl (B1212043) Moiety in this compound

The cyclopropylethynyl group offers a range of potential transformations characteristic of terminal alkynes.

Cycloaddition Reactions (e.g., [2+2+2], [3+2])

The ethynyl group is a prime candidate for various cycloaddition reactions.

[2+2+2] Cycloaddition: This reaction, often catalyzed by transition metals like cobalt or rhodium, could potentially involve the reaction of the alkyne with other unsaturated partners to form substituted benzene (B151609) rings.

[3+2] Cycloaddition (Huisgen Cycloaddition): The reaction of the terminal alkyne with an azide (B81097) would be expected to form a triazole ring, a classic example of click chemistry. This reaction is often catalyzed by copper(I).

Hydrofunctionalization and Halogenation Reactions

The addition of various reagents across the carbon-carbon triple bond is a fundamental reactivity pattern for alkynes.

Hydrofunctionalization: This includes reactions such as hydration (addition of water, typically catalyzed by mercury salts, to form a ketone), hydroamination (addition of an N-H bond), and hydroalkoxylation (addition of an alcohol).

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) would be expected to proceed via a halonium ion intermediate to give the dihaloalkene. The stereochemistry of the addition (syn or anti) would depend on the specific reaction conditions.

Alkyne Metathesis and Polymerization Studies

While theoretically possible, the participation of this compound in alkyne metathesis and polymerization has not been reported.

Alkyne Metathesis: This catalytic reaction involves the cleavage and reformation of carbon-carbon triple bonds. For a terminal alkyne like this compound, self-metathesis could potentially lead to the formation of 1,4-dicyclopropylbuta-1,3-diyne and benzene-1,3-dicarboxylic acid derivatives, though this is highly speculative without experimental data.

Polymerization: Polymerization of the ethynyl group could potentially be initiated by various catalysts to form a conjugated polymer with a polyacetylene backbone. The properties of such a polymer would be influenced by the pendant benzoic acid and cyclopropyl (B3062369) groups.

Table 2 summarizes the potential transformations of the ethynyl moiety.

| Reaction Type | Reagents | Expected Product Class |

| [3+2] Cycloaddition | Organic Azide, Cu(I) Catalyst | Triazole |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone |

| Halogenation | X₂ (X = Cl, Br) | Dihaloalkene |

It is crucial to reiterate that the reactions and mechanisms described above are based on established principles of organic chemistry and the known reactivity of similar functional groups. Specific experimental investigations on this compound are required to validate these predictions and to fully elucidate the mechanistic details of its chemical transformations.

Stereochemical and Regioselective Studies of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, is a strained ring system that imparts unique reactivity to molecules in which it is present. In the context of this compound, this moiety can undergo a variety of transformations, with the stereochemical and regioselective outcomes being of significant mechanistic interest.

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to cleavage under thermal, photochemical, or catalytic conditions. These ring-opening reactions can proceed through various mechanisms, including radical, cationic, or transition-metal-mediated pathways, leading to diverse rearranged products.

One of the most well-studied transformations involving cyclopropanes is their reaction in the presence of transition metals. For instance, in reactions analogous to the behavior of vinylcyclopropanes, the cyclopropyl group can be activated by a metal catalyst. Ruthenium-catalyzed reactions have demonstrated the ability to cleave both a C-H bond on a benzoic acid and a C-C bond within a vinylcyclopropane, leading to ortho-allylated benzoic acids researchgate.net. This process involves the formation of a metallacycle intermediate, followed by cleavage of the strained cyclopropane ring and subsequent reductive elimination. While this specific example uses a vinylcyclopropane as a coupling partner with a benzoic acid, it illustrates a plausible pathway for intramolecular rearrangement or intermolecular reactions of this compound, where the cyclopropyl ring opens to form a more stable allylic or homoallylic structure.

Radical-mediated ring-opening is another significant pathway. The reaction can be initiated by the addition of a radical species to the molecule, which then triggers the homolytic cleavage of one of the cyclopropane C-C bonds. This process generates an alkyl radical intermediate that can undergo further reactions, such as cyclization or addition to other moieties beilstein-journals.orgnih.gov. For example, the addition of a phenylselenyl radical to a methylenecyclopropane leads to a ring-opened radical intermediate that can participate in subsequent bond-forming steps beilstein-journals.orgnih.gov.

The regioselectivity of ring-opening is often governed by the substitution pattern on the cyclopropane ring and the nature of the reaction conditions. In acid-catalyzed ring-opening, cleavage typically occurs at the most substituted C-C bond to form a more stable carbocation intermediate nih.gov.

Table 1: Regioselectivity in Ru-Catalyzed Ortho-C–H Allylation of Benzoic Acids with Vinylcyclopropanes

| Benzoic Acid Derivative | Coupling Partner (Vinylcyclopropane) | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Benzoic acid | 1-Vinyl-1-(methoxycarbonyl)cyclopropane | 85 | >20:1 |

| 4-Methoxybenzoic acid | 1-Vinyl-1-(methoxycarbonyl)cyclopropane | 92 | >20:1 |

| 4-Trifluoromethylbenzoic acid | 1-Vinyl-1-(methoxycarbonyl)cyclopropane | 78 | >20:1 |

This table presents data from an analogous reaction system to illustrate the principles of regioselectivity in transformations involving benzoic acids and cyclopropane rings, as reported in related literature. researchgate.net

The carboxylic acid group in this compound can act as a directing group, influencing the regioselectivity of C-H functionalization reactions at remote positions. While the most common directing effect of a carboxylate group is towards the ortho position of the benzene ring, long-range directing effects are also an area of active research.

In transition-metal-catalyzed reactions, the carboxylate can coordinate to the metal center, bringing the catalyst into proximity with specific C-H bonds in the molecule. This chelation assistance can enable the activation of otherwise unreactive C-H bonds. For the cyclopropyl group in this compound, this could theoretically direct a metal catalyst to functionalize one of the C-H bonds on the three-membered ring. Such directed functionalization would avoid ring-opening and allow for the introduction of new substituents onto the cyclopropyl moiety itself.

The literature contains numerous examples of carboxylate-directed C-H functionalization, primarily focusing on the arylation, olefination, and alkylation of the aromatic ring ortho to the carboxylic acid labxing.comrsc.org. For example, palladium catalysts are frequently used to couple benzoic acids with alkenes and alkynes, where the carboxylate group is essential for the initial C-H activation step labxing.com. While direct examples of this effect extending to the functionalization of a remote cyclopropyl ring are not extensively documented for this specific molecule, the underlying principle remains a plausible synthetic strategy.

Table 2: Examples of Carboxylate-Directed C-H Functionalization Reactions

| Directing Group | Catalyst | Coupling Partner | Transformation | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Pd(OAc)₂ | Alkenes | Olefination | labxing.com |

| Carboxylic Acid | Rh(III) | Alkenes | Olefination | labxing.com |

| Carboxylic Acid | Pd(OAc)₂ | Aryl Halides | Arylation | rsc.org |

This table summarizes common transformations where a carboxylic acid acts as a directing group, showcasing the versatility of this functional group in guiding C-H activation.

Reaction Kinetics and Transition State Analyses of this compound Transformations

Understanding the kinetics and transition states of chemical reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. Reaction kinetics provides information about the rate of a reaction and its dependence on factors such as concentration and temperature, while transition state analysis offers insights into the high-energy structures that molecules pass through during a transformation.

Kinetic studies can help elucidate reaction mechanisms. For example, determining the order of a reaction with respect to each reactant can indicate which molecules are involved in the rate-determining step. In the context of a transition-metal-catalyzed ring-opening, kinetic experiments could reveal whether the C-H activation or the cyclopropane C-C bond cleavage is the slower, rate-limiting process researchgate.net.

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), allows for the characterization of the geometry and energy of transition states. These calculations can predict the activation energy of a reaction, which is directly related to its rate. For pericyclic reactions, such as a researchgate.netresearchgate.net-sigmatropic rearrangement that could potentially occur in derivatives of this compound, the aromaticity of the transition state can have a significant influence on the activation barrier beilstein-journals.org. A more aromatic transition state is often, but not always, associated with a lower activation energy and a faster reaction rate.

In studies of Au(I)-catalyzed rearrangements, stereochemically defined cyclopropanes have been used as mechanistic probes to understand the reversibility and nature of the transition states involved nih.gov. Such studies reveal that even subtle changes in substrate structure can shift the reaction from a concerted to a stepwise pathway, proceeding through different intermediates and transition states.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a Transformation

| Parameter | Description | Value |

|---|---|---|

| ΔG‡ (Activation Free Energy) | The energy barrier that must be overcome for the reaction to occur. | 25 kcal/mol |

| k (Rate Constant) | A proportionality constant relating the rate of the reaction to the concentration of reactants. | 1.5 x 10⁻⁴ s⁻¹ |

| Reaction Order | The relationship between the rate of a reaction and the concentration of a species. | First-order |

This table provides an example of the types of parameters determined through kinetic and computational studies to characterize a chemical transformation.

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropylethynyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(Cyclopropylethynyl)benzoic acid. While specific experimental data for this compound is not available, a theoretical analysis based on its structure allows for the prediction of its NMR characteristics.

The 1H NMR spectrum would feature distinct signals for the aromatic protons, the cyclopropyl (B3062369) group protons, and the acidic proton of the carboxylic acid. The aromatic protons would exhibit complex splitting patterns in the range of 7.5-8.5 ppm. The cyclopropyl protons would appear in the upfield region, typically between 0.5 and 1.5 ppm, as a set of complex multiplets. The acidic proton would likely be a broad singlet at a downfield chemical shift, generally above 10 ppm.

The 13C NMR spectrum would show characteristic signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (120-140 ppm), the acetylenic carbons (80-100 ppm), and the cyclopropyl carbons (0-20 ppm).

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between geminal and vicinal protons. For instance, it would show the coupling between the non-equivalent protons on the cyclopropane (B1198618) ring and the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the aromatic CH groups and the cyclopropyl CH and CH2 groups based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbons, such as the carboxylic acid carbon and the aromatic carbons to which the carboxyl and cyclopropylethynyl groups are attached. Correlations would be expected between the aromatic protons and the acetylenic carbons, and between the cyclopropyl protons and the acetylenic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the cyclopropyl group and the ortho-protons of the benzoic acid ring, helping to confirm the conformation of the molecule in solution.

A hypothetical table of expected NMR data is presented below.

Table 1: Predicted 1H and 13C NMR Data for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | >10 (broad s) | - |

| Carboxylic Acid C | - | ~170 |

| Aromatic H | 7.5 - 8.5 (m) | - |

| Aromatic C | - | 120 - 140 |

| Acetylenic C | - | 80 - 100 |

| Cyclopropyl H | 0.5 - 1.5 (m) | - |

Solid-State NMR Spectroscopy for Conformational Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state, providing insights that are complementary to single-crystal X-ray diffraction. For benzoic acid and its derivatives, ssNMR can be particularly useful in characterizing hydrogen bonding and conformational polymorphism.

In the case of this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the asymmetric unit by observing the splitting of signals for specific carbon atoms.

Characterize the hydrogen-bonding network, which typically involves the formation of carboxylic acid dimers.

Study the conformation of the cyclopropylethynyl group relative to the plane of the benzoic acid ring.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline molecule, including precise bond lengths, bond angles, and information about intermolecular interactions. At present, no publicly available crystal structure for this compound has been found. The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between 3-iodobenzoic acid and cyclopropylacetylene (B33242).

Determination of Molecular Geometry and Conformational Preferences

A hypothetical crystal structure of this compound would reveal key geometric parameters. The benzoic acid moiety would likely be nearly planar. The cyclopropylethynyl group, being relatively rigid, would extend from the aromatic ring. The conformation would be defined by the torsion angle between the plane of the benzoic acid and the cyclopropyl ring.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dominated by hydrogen bonding between the carboxylic acid groups, leading to the formation of centrosymmetric dimers. These dimers would then pack in a layered or herringbone fashion, influenced by π-π stacking interactions between the aromatic rings and weaker C-H···π or C-H···O interactions involving the cyclopropyl and acetylenic groups. The study of supramolecular interactions in similar benzoic acid derivatives has been a subject of interest.

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules and can significantly impact their physical properties. While there is no specific report on the polymorphism of this compound, related benzoic acid derivatives are known to exhibit conformational polymorphism. Different polymorphs could arise from variations in the hydrogen-bonding patterns or different conformations of the cyclopropylethynyl group.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another possibility. Co-crystals of this compound with other molecules could be designed to modify its physical properties. The study of co-crystals of benzoic acid derivatives is an active area of research.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing intermolecular interactions. nih.govresearchgate.net These complementary methods provide detailed information about the molecular vibrations within a sample, offering insights into its composition, crystallinity, and molecular orientation. nih.govopticaopen.org

Identification of Characteristic Vibrational Modes of Ethynyl (B1212043) and Cyclopropyl Groups

The unique structural motifs of the ethynyl (C≡C) and cyclopropyl groups give rise to characteristic vibrational bands in the FTIR and Raman spectra of this compound. The C≡C stretching vibration is typically observed in the Raman spectrum as a strong, sharp band in the region of 2100-2260 cm⁻¹, a range where few other functional groups absorb, making it a distinctive marker. The C-H stretching vibration of the terminal alkyne (≡C-H) appears in the FTIR spectrum around 3300 cm⁻¹.

The cyclopropyl group exhibits several characteristic vibrations. The C-H stretching vibrations of the CH₂ groups in the ring are typically found in the 3100-3000 cm⁻¹ region of the FTIR spectrum. The ring deformation modes, often referred to as "ring breathing" vibrations, are observed in the Raman spectrum at lower frequencies, typically in the range of 800-1200 cm⁻¹. These modes are sensitive to the substitution pattern on the ring.

In addition to these key functional groups, the benzoic acid moiety also presents characteristic vibrational signatures. The carbonyl (C=O) stretching vibration of the carboxylic acid group is a very strong and prominent band in the FTIR spectrum, typically appearing in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. docbrown.info The O-H stretching vibration of the carboxylic acid is also a significant feature, appearing as a very broad band in the FTIR spectrum, often spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding. docbrown.inforesearchgate.net The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the C-C stretching vibrations of the benzene (B151609) ring also provide valuable information for structural confirmation and are typically observed in the fingerprint region (below 1500 cm⁻¹) of the spectrum. docbrown.info

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Ethynyl (C≡C) | C≡C Stretch | 2100-2260 | Raman |

| ≡C-H Stretch | ~3300 | FTIR | |

| Cyclopropyl | C-H Stretch | 3100-3000 | FTIR |

| Ring Breathing | 800-1200 | Raman | |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | FTIR |

| C=O Stretch | 1680-1710 | FTIR | |

| Aromatic Ring | C-H Stretch | 3100-3000 | FTIR |

| C=C Stretch | ~1600, ~1475 | FTIR, Raman |

Analysis of Hydrogen Bonding Networks

The carboxylic acid group of this compound readily participates in hydrogen bonding, significantly influencing its physical and chemical properties. In the solid state and in concentrated solutions, benzoic acid and its derivatives typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. ias.ac.inresearchgate.net This dimerization can be readily observed in the FTIR spectrum by a significant broadening and red-shifting of the O-H stretching band and a slight shift in the C=O stretching frequency. researchgate.net

The nature and strength of these hydrogen bonds can be further investigated by studying the effects of solvent and concentration. In dilute solutions of non-polar solvents, the dimeric structure can be disrupted, leading to the appearance of a sharp "free" O-H stretching band at higher wavenumbers (around 3500 cm⁻¹). researchgate.net The position and shape of the C=O stretching band are also sensitive to the extent of hydrogen bonding. The formation of intramolecular hydrogen bonds, if sterically possible in derivatives, can also be identified through characteristic shifts in the vibrational frequencies of the involved functional groups. rsc.org Theoretical calculations, often employed alongside experimental spectroscopy, can provide deeper insights into the energetics and geometries of these hydrogen-bonded networks. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion of this compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For instance, HRMS analysis of a related compound, a cyclization product of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, was crucial in confirming its molecular formula. unimi.it The precise mass measurement obtained from HRMS provides a high degree of confidence in the molecular formula of the analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

For benzoic acid and its derivatives, a characteristic fragmentation pathway involves the loss of a water molecule (H₂O) and/or a molecule of carbon dioxide (CO₂). sci-hub.senih.govresearchgate.netfu-berlin.deresearchgate.net The loss of CO₂ from the deprotonated molecule is a particularly important fragmentation reaction in electrospray ionization (ESI) mass spectrometry. sci-hub.senih.gov The fragmentation pattern of the protonated molecule often shows the loss of water followed by the loss of carbon monoxide (CO). fu-berlin.deresearchgate.net

The specific fragmentation pattern of this compound would be expected to show initial losses characteristic of the benzoic acid core, followed by fragmentation of the cyclopropylethynyl substituent. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule. For example, in the analysis of hydroxybenzoic acid derivatives, the initial loss of conjugated sugar moieties is observed, followed by decarboxylation. researchgate.net

Table 2: Expected Fragmentation Pathways for this compound in MS/MS

| Precursor Ion | Fragmentation | Neutral Loss | Expected Fragment Ion (m/z) |

| [M+H]⁺ | Loss of water | H₂O | [M+H-H₂O]⁺ |

| [M+H]⁺ | Loss of carbon monoxide | CO | [M+H-CO]⁺ |

| [M-H]⁻ | Loss of carbon dioxide | CO₂ | [M-H-CO₂]⁻ |

| [M+H-H₂O]⁺ | Loss of carbon monoxide | CO | [M+H-H₂O-CO]⁺ |

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy, which includes electronic circular dichroism (CD) and vibrational circular dichroism (VCD), is essential for determining the absolute configuration and conformation of chiral molecules. While this compound itself is not chiral, the introduction of stereocenters in its derivatives would necessitate the use of these techniques for complete stereochemical assignment.

The formation of aggregates through intermolecular hydrogen bonding in chiral carboxylic acids can complicate the interpretation of CD and VCD spectra. nih.gov To overcome this, measurements can be performed on the corresponding sodium salts or acid anhydrides, which simplifies the spectral analysis. nih.gov

The synthesis of chiral derivatives often leads to the formation of enantiomers or diastereomers. Chiral high-performance liquid chromatography (HPLC) can be used to separate these stereoisomers. rsc.org The CD spectra of the separated enantiomers will be mirror images of each other. nih.gov By comparing the experimentally measured CD and VCD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the chiral centers can be unambiguously determined. This approach has been successfully applied to determine the chiral helical topology of complex molecules. rsc.org For instance, chiroptical measurements have been used to distinguish between different stereoisomers of chrysanthemyl derivatives, which contain a cyclopropane ring. rsc.org

Computational and Theoretical Chemistry Studies on 3 Cyclopropylethynyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict molecular geometries, energies, and a host of electronic properties with remarkable accuracy.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state properties of organic molecules like 3-(cyclopropylethynyl)benzoic acid.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d,p), can be used to optimize the molecular geometry of this compound. epstem.net This process determines the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface. From this optimized geometry, a wealth of information can be derived. For instance, key structural parameters like bond lengths, bond angles, and dihedral angles can be calculated. While specific experimental data for this compound is not available, DFT provides a reliable method for their prediction.

Furthermore, DFT is instrumental in calculating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface, visually representing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netniscpr.res.in This is invaluable for predicting how the molecule will interact with other chemical species. For example, in benzoic acid derivatives, the carboxylic acid group is expected to be an electron-rich region, susceptible to electrophilic attack. niscpr.res.in

Table 1: Illustrative DFT-Calculated Properties for a Benzoic Acid Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative for a generic benzoic acid derivative and is intended to show the type of information generated by DFT calculations. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Exploration of Conformational Space and Energetic Minima

The presence of rotatable bonds in this compound, such as the bond connecting the cyclopropylethynyl group to the benzoic acid ring and the bond within the carboxylic acid group, allows for multiple conformations. MD simulations can be used to explore the conformational space of the molecule, identifying the various low-energy conformations (local minima) and the energy barriers between them. By simulating the molecule's motion over nanoseconds or even microseconds, a comprehensive picture of its conformational landscape can be developed. This is crucial for understanding how the molecule might bind to a biological target, as different conformations may have different binding affinities.

Solvation Effects and Intermolecular Interactions in Condensed Phases

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly powerful for studying these solvation effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model the intricate network of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of this compound and surrounding water molecules. nih.gov

These simulations can provide information on the solvation free energy, the radial distribution functions (which describe the probability of finding a solvent molecule at a certain distance from a solute atom), and the dynamics of the solvent molecules around the solute. Understanding these interactions is critical for predicting the molecule's solubility and its behavior in biological systems. Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing that confinement can impact liquid collective dynamics and strengthen correlations affecting the motion of distant molecules. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For this compound, computational modeling can be used to explore a variety of potential reactions.

For example, the Sonogashira coupling reaction, which is a common method for synthesizing molecules with alkyne functionalities, could be modeled to understand the step-by-step mechanism of the formation of this compound. This would involve identifying the structures and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. Such studies can reveal the rate-determining step of the reaction and provide insights into how the catalyst and reaction conditions influence the reaction outcome.

Furthermore, computational methods can be used to predict the products of other reactions, such as oxidation or reduction of the functional groups in this compound. By calculating the activation energies for different potential reaction pathways, it is possible to predict which reactions are most likely to occur under a given set of conditions. For instance, in the synthesis of some heterocyclic compounds, computational analysis has confirmed experimental results by showing that the formation of a particular isomer is kinetically more favorable. mdpi.com

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

In the realm of reaction mechanism elucidation, locating the transition state (the highest energy point along a reaction pathway) is crucial. For reactions involving this compound, computational chemists would use algorithms to find the saddle point on the potential energy surface corresponding to the transition state.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. This process confirms that the located transition state indeed connects the intended starting materials and products, providing a detailed picture of the reaction mechanism. For instance, in a potential esterification reaction of this compound, IRC analysis would trace the movement of atoms as the hydroxyl group of an alcohol attacks the carbonyl carbon and subsequent proton transfers occur.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models are adept at predicting the reactivity and selectivity of chemical transformations. By calculating the activation energies for different potential reaction pathways, researchers can determine which reactions are more likely to occur and which products will be favored.

For this compound, this could involve predicting the regioselectivity of electrophilic aromatic substitution on the benzoic acid ring or the chemoselectivity of reactions involving the carboxylic acid, the alkyne, or the cyclopropyl (B3062369) group. For example, calculations could determine whether a reagent would preferentially add across the triple bond or react at the carboxylic acid moiety.

In Silico Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

The in silico prediction of spectroscopic properties is a standard application of computational chemistry, aiding in the characterization of novel compounds.

Validation of Experimental Spectroscopic Data through Computational Methods

Computational methods can predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of a molecule. These predicted spectra can then be compared with experimentally obtained data. This comparison is a powerful tool for validating the proposed structure of a synthesized compound. For this compound, calculating the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy would provide a theoretical fingerprint of the molecule.

A hypothetical comparison of calculated and experimental spectroscopic data is presented below.

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value |

| ¹H NMR (δ, ppm) | 7.5-8.2 (aromatic), 1.0-1.2 (cyclopropyl) | 7.4-8.1 (aromatic), 0.9-1.1 (cyclopropyl) |

| ¹³C NMR (δ, ppm) | 168 (C=O), 128-135 (aromatic), 80-90 (alkyne), 0-10 (cyclopropyl) | 170 (C=O), 127-136 (aromatic), 82-92 (alkyne), 1-11 (cyclopropyl) |

| IR (cm⁻¹) | ~2200 (C≡C stretch), ~1700 (C=O stretch) | ~2210 (C≡C stretch), ~1705 (C=O stretch) |

| UV-Vis (λmax, nm) | ~250 nm | ~255 nm |

Interpretation of Complex Spectroscopic Signatures

In cases where experimental spectra are complex or ambiguous, computational analysis can be indispensable. By assigning specific calculated vibrations to observed IR peaks or calculated chemical shifts to particular protons or carbons in an NMR spectrum, researchers can confidently interpret the experimental data. For this compound, this could be particularly useful in definitively assigning the signals of the quaternary alkyne carbons or the closely spaced aromatic proton signals.

While the framework for such a computational investigation is well-established, the specific application to this compound and the resulting detailed findings are not yet part of the public scientific record. The execution of these theoretical studies would be a valuable contribution to the understanding of this intriguing molecule.

Advanced Applications of 3 Cyclopropylethynyl Benzoic Acid in Complex Organic Synthesis and Material Science

A Versatile Building Block in the Synthesis of Complex Organic Architectures

The strategic placement of the cyclopropyl (B3062369) group in conjugation with an alkyne and a benzoic acid creates a molecule with a distinct steric and electronic profile. This has been leveraged by synthetic chemists to access complex molecular frameworks, including those found in nature and designed for specific biological functions.

Incorporation into Natural Product Scaffolds (Focus on synthetic methodology, not biological activity)

While direct incorporation of the entire 3-(cyclopropylethynyl)benzoic acid molecule into a natural product is not yet widely documented, the synthetic methodologies developed for its synthesis and the reactions of its constituent parts are highly relevant. The cyclopropane (B1198618) ring is a recurring motif in a variety of natural products, lauded for its ability to confer unique conformational constraints and metabolic stability. researchgate.net The synthesis of these natural products often involves strategies for creating the three-membered ring at a late stage or using pre-functionalized cyclopropyl building blocks. researchgate.netrsc.orgnih.gov

The primary method for synthesizing the core structure of this compound is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction efficiently joins a terminal alkyne, such as cyclopropylacetylene (B33242), with an aryl halide, like 3-iodobenzoic acid. youtube.comyoutube.com The mild reaction conditions and high functional group tolerance of the Sonogashira coupling make it an ideal tool for introducing the cyclopropylethynyl fragment into complex intermediates en route to natural product scaffolds. libretexts.org For instance, a similar strategy involving the coupling of a terminal alkyne to a functionalized aromatic ring has been employed in the synthesis of various complex molecules.

Furthermore, the alkyne moiety itself is a versatile functional group for further elaboration within a synthetic sequence. It can undergo various transformations, such as hydration, reduction, or participation in cycloaddition reactions, to build up the complexity of the molecular scaffold.

Precursor for the Construction of Bioisosteric Analogues (Focus on synthetic strategy)

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. nih.govopenaccessjournals.com The goal is often to improve the compound's pharmacokinetic or pharmacodynamic profile. The this compound scaffold holds significant potential as a precursor for bioisosteric analogues.

The carboxylic acid group is a common pharmacophore, but it can sometimes lead to poor cell permeability or rapid metabolism. openaccessjournals.com A well-established bioisosteric replacement for a carboxylic acid is a tetrazole ring. beilstein-journals.org The synthesis of such an analogue from this compound would typically involve conversion of the carboxylic acid to a nitrile, followed by treatment with an azide (B81097) source.

The phenyl ring itself can also be replaced. For example, in the context of the HIV-1 maturation inhibitor GSK3532795, researchers explored various replacements for a C-3 benzoic acid moiety on a triterpenoid (B12794562) core. nih.gov While not involving a cyclopropylethynyl group, this work highlights the strategic approach of modifying the aromatic portion to enhance drug-like properties. The unique sp-hybridized linker and the sp3-rich cyclopropyl group of this compound offer a distinct geometric and electronic alternative to simple phenyl rings, potentially leading to novel intellectual property and improved biological activity. The development of 2,5-substituted benzoic acid scaffolds as dual inhibitors of anti-apoptotic proteins further underscores the importance of the benzoic acid core in designing molecules that target protein-protein interactions. nih.gov

Role in the Design and Synthesis of Functional Materials and Polymers

The rigid and linear nature of the ethynylbenzoic acid backbone makes it an attractive candidate for the construction of ordered molecular assemblies, such as polymers and metal-organic frameworks.

Monomer for Precision Polymer Synthesis (e.g., conjugated polymers, supramolecular polymers)

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, are of great interest for their electronic and optical properties. The polymerization of ethynyl-substituted aromatic compounds is a known strategy for creating such materials. For instance, the thermal solid-state polymerization of p-ethynylbenzoic acid has been shown to yield a poly(phenylacetylene) derivative. acs.orgacs.orgbrandeis.edu Although this study focused on the para-substituted isomer, the methodology suggests that this compound could similarly act as a monomer.

The polymerization would likely proceed via the alkyne functionality, leading to a polymer with a conjugated backbone and pendant cyclopropyl and carboxylic acid groups. The carboxylic acid moieties could then be used to control the polymer's solubility or to introduce further functionality through post-polymerization modification. The cyclopropyl groups would add a unique steric and electronic element to the polymer, potentially influencing its packing and material properties. Multicomponent reactions involving benzoic acid derivatives have also been explored for the synthesis of complex polymers, indicating another potential route for incorporating the title compound into polymeric structures. researchgate.net

Ligand Design in Coordination Chemistry for Catalytic or Material Applications

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The properties of a MOF are highly dependent on the structure of the organic linker. Benzoic acid derivatives are commonly used as linkers in MOF synthesis. researchgate.net The carboxylic acid group coordinates to the metal centers, while the rest of the molecule dictates the size and functionality of the pores within the framework.

This compound is a promising candidate for a linker in MOF design. The carboxylic acid provides the necessary coordination site, and the rigid, linear cyclopropylethynyl portion would act as a strut, potentially leading to the formation of porous materials with well-defined architectures. The alkyne and cyclopropyl groups within the pores could then be accessible for post-synthetic modification or could influence the selective adsorption of guest molecules. The synthesis of MOFs with alkyne-functionalized linkers has been reported, demonstrating the feasibility of this approach. nih.gov Furthermore, the use of substituted benzoic acids to create MOFs with diverse topologies and functionalities is an active area of research. nih.gov The unique geometry of this compound could lead to novel and interesting network structures.

Development of Novel Derivatization Strategies for Scaffold Diversification

The functional handles present in this compound—the carboxylic acid, the aromatic ring, and the alkyne—provide multiple avenues for chemical modification, allowing for the generation of diverse libraries of related compounds.

The carboxylic acid can be readily converted to a variety of other functional groups, such as esters, amides, and alcohols, using standard organic chemistry transformations. For example, amidation reactions can be used to couple the benzoic acid with various amines, leading to a wide range of derivatives with potentially different biological activities or material properties. nih.gov

The aromatic ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents such as nitro groups or halogens. These substituents can, in turn, serve as handles for further functionalization. For instance, a nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions. Late-stage C-H amination of benzoic acid derivatives has also been demonstrated as a powerful tool for diversification. nih.gov

The alkyne is another key site for derivatization. It can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecules. It can also participate in various metal-catalyzed cross-coupling reactions or be hydrated to form a ketone. The synthesis of complex molecules and building blocks often leverages the reactivity of cyclopropyl groups, suggesting further avenues for the derivatization of this compound. researchgate.netrsc.orgnih.gov

Below is a table summarizing some potential derivatization strategies for this compound:

| Starting Material | Reaction Type | Reagents | Product Functional Group |

| This compound | Esterification | Alcohol, Acid catalyst | Ester |

| This compound | Amidation | Amine, Coupling agent | Amide |

| This compound | Reduction | LiAlH4 | Benzyl (B1604629) alcohol |

| This compound | Nitration | HNO3, H2SO4 | Nitrobenzoic acid derivative |

| This compound | Halogenation | Br2, FeBr3 | Bromobenzoic acid derivative |

| This compound | Azide-Alkyne Cycloaddition | Azide, Cu(I) catalyst | Triazole |

| This compound | Alkyne Hydration | H2O, HgSO4, H2SO4 | Ketone |

Targeted Modifications of the Benzoic Acid Moiety

The benzoic acid moiety of this compound serves as a versatile anchor for a variety of chemical transformations. Its carboxylic acid group can be readily converted into other functional groups, enabling the synthesis of a diverse library of derivatives with tailored properties for applications in medicinal chemistry and material science. The primary modifications include esterification, amidation, and decarboxylation, which alter the molecule's polarity, reactivity, and potential for intermolecular interactions.

A fundamental transformation is the conversion of the carboxylic acid to an ester . This is commonly achieved through Fischer esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgyoutube.com The reaction is reversible, and using the alcohol as the solvent can drive the equilibrium towards the formation of the ester product. libretexts.org This method allows for the synthesis of a wide range of esters, from simple methyl or ethyl esters to more complex structures using polyhydric alcohols. google.comdergipark.org.tr Alternative methods utilize tin(II) or titanium-based catalysts, which can offer milder reaction conditions. google.comgoogle.com

Another crucial modification is amidation , the formation of an amide bond. Amides are significantly more stable than esters and are a common feature in biologically active molecules. A highly effective method for amidation involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂). libretexts.orgyoutube.com The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide. youtube.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. libretexts.org This strategy is central to the synthesis of novel P2Y₁₄R antagonists based on a 3-amide-5-aryl benzoic acid scaffold. nih.gov

A more drastic modification is decarboxylation , which involves the complete removal of the carboxylic acid group to yield a cyclopropylethynylbenzene. This transformation typically requires harsh conditions, such as high temperatures (often above 140°C), to overcome the high activation energy. nih.govnist.gov The rate of decarboxylation can be influenced by substituents on the aromatic ring; however, for unactivated benzoic acids, the reaction is generally slow. nist.gov More recent methods have explored photocatalytic or metal-catalyzed approaches using copper to achieve decarboxylation under milder conditions. nih.gov

These modifications are summarized in the table below, showcasing the versatility of the benzoic acid group as a synthetic handle.

| Modification | Typical Reagents/Conditions | Resulting Functional Group | References |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | libretexts.orgyoutube.comdergipark.org.tr |

| Amidation | 1. SOCl₂ 2. Amine (e.g., RNH₂) | Amide (-CONHR) | libretexts.orgyoutube.com |

| Decarboxylation | High Temperature or Photocatalyst (e.g., Cu) | Hydrogen (-H) | nih.govnist.gov |

Strategic Transformations of the Ethynyl (B1212043) and Cyclopropyl Groups

Transformations of the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, allowing for hydrogenation, cycloaddition, and further cross-coupling reactions.

Hydrogenation: The alkyne can be selectively reduced. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with quinoline), results in a syn-addition of hydrogen, yielding the corresponding (Z)- or cis-alkene. libretexts.orgyoutube.com Conversely, reduction with sodium metal in liquid ammonia (B1221849) leads to an anti-addition, producing the (E)- or trans-alkene. libretexts.org Complete hydrogenation to form a cyclopropylethyl-substituted benzoic acid can be achieved using more active catalysts like palladium on carbon (Pd/C) or platinum. libretexts.orgyoutube.com